molecular formula C18H17N3O B5888361 2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide

2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide

Cat. No.: B5888361
M. Wt: 291.3 g/mol
InChI Key: SNPSJUKUXFKFEN-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide is a complex organic compound that features a quinoxaline moiety. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide typically involves the formation of the quinoxaline ring followed by the attachment of the propanamide group. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. This is followed by the introduction of the propanamide group through an amide bond formation reaction. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoxaline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its diverse biological activities.

    2-methylquinoxaline: A derivative with similar properties but different functional groups.

    N-phenylpropanamide: A compound with a similar amide group but lacking the quinoxaline moiety.

Uniqueness

2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide is unique due to the combination of the quinoxaline moiety and the propanamide group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-methyl-N-(3-quinoxalin-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12(2)18(22)20-14-7-5-6-13(10-14)17-11-19-15-8-3-4-9-16(15)21-17/h3-12H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPSJUKUXFKFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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